![molecular formula C20H25N5O5 B1352439 H-Pro-his-tyr-OH CAS No. 81075-04-9](/img/structure/B1352439.png)
H-Pro-his-tyr-OH
Overview
Description
“H-Pro-his-tyr-OH” is a dipeptide formed from L-proline and L-tyrosine residues . It has a CAS number of 19786-36-8 and a molecular weight of 278.3 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of “H-Pro-his-tyr-OH” involves the use of Fmoc-Arg-OH, Fmoc-His-OH, and Fmoc-Tyr-OH as substrates to investigate their couplings to peptide molecules .Molecular Structure Analysis
The molecular structure of “H-Pro-his-tyr-OH” is represented by the empirical formula C14H18N2O4 . The molecular weight is 278.30 and the sum formula is C₁₄H₁₈N₂O₄ .Chemical Reactions Analysis
A novel tyrosine hyperoxidation enables selective peptide cleavage . The scission of the N-terminal amide bond of tyrosine was achieved with Dess–Martin periodinane under mild conditions .Physical And Chemical Properties Analysis
“H-Pro-his-tyr-OH” is a solid substance . It has a molecular weight of 278.3 and a molecular formula of C14H18N2O4 .Scientific Research Applications
Antioxidant Peptides
“H-Pro-his-tyr-OH” could potentially be used in the field of antioxidant peptides. Antioxidant peptides are currently a hotspot in food science, pharmaceuticals, and cosmetics . They are related to several signaling pathways, including Keap1-Nrf2/ARE, mitochondria-dependent apoptosis, TGF-β/SMAD, AMPK/SIRT1/PGC-1α, PI3K/Akt/mTOR, and NF-κB .
Food Science
In the field of food science, “H-Pro-his-tyr-OH” could be used to enhance the nutritional value and functional properties of food products. Antioxidant peptides, for example, can help to prevent oxidative damage in food products, thereby improving their shelf life and nutritional value .
Pharmaceuticals
“H-Pro-his-tyr-OH” could be used in the development of new drugs. The antioxidant properties of this compound could be harnessed to develop new treatments for diseases that are caused by oxidative stress .
Cosmetics
In the cosmetics industry, “H-Pro-his-tyr-OH” could be used to develop new skincare products. Antioxidant peptides can help to protect the skin from oxidative damage, which can lead to premature aging .
Green Chemistry
“H-Pro-his-tyr-OH” could be used in the field of green chemistry, particularly in the synthesis of peptides. The use of this compound could potentially increase the productivity of peptide manufacturing and align with the philosophy of green chemistry .
Solid-Phase Peptide Synthesis
“H-Pro-his-tyr-OH” could be used in solid-phase peptide synthesis (SPPS). This compound could potentially be incorporated into the target peptide chain on solid supports .
Safety And Hazards
When handling “H-Pro-his-tyr-OH”, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
The use of pseudoproline dipeptides, such as “H-Pro-his-tyr-OH”, has proven to be an extremely effective approach for the synthesis of long and amyloidogenic peptides . This suggests that the future directions of “H-Pro-his-tyr-OH” could involve its use in the synthesis of more complex peptides and proteins .
properties
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O5/c26-14-5-3-12(4-6-14)8-17(20(29)30)25-19(28)16(9-13-10-21-11-23-13)24-18(27)15-2-1-7-22-15/h3-6,10-11,15-17,22,26H,1-2,7-9H2,(H,21,23)(H,24,27)(H,25,28)(H,29,30)/t15-,16-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFIGWGYMUFCCQ-ULQDDVLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-Pro-his-tyr-OH |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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